Disulfide Bond Reduction Efficiency: DEAMP vs. THPC, Triethyl-Phosphite, Triphenylphosphine, and Tetraphenyl-Phosphonium Chloride in Anhydrous Formamide
In a direct head-to-head comparison under identical experimental conditions, tris(diethylaminomethyl)phosphine (DEAMP) achieved 98–99% reduction of disulfide bonds in wool keratin, matching triethyl-phosphite (97–98%) and substantially outperforming tetrakis(hydroxymethyl)phosphonium chloride (THPC, 70%), triphenylphosphine (64–66%), and tetraphenyl-phosphonium chloride (17–20%) [1]. This study provides the only side-by-side quantitative ranking of five organophosphorus reducing agents in a single experimental series.
| Evidence Dimension | Percentage disulfide bond reduction in wool keratin |
|---|---|
| Target Compound Data | DEAMP: 98–99% reduction |
| Comparator Or Baseline | THPC: 70%; Triethyl-phosphite: 97–98%; Triphenylphosphine: 64–66%; Tetraphenyl-phosphonium chloride: 17–20% |
| Quantified Difference | DEAMP outperforms THPC by +28–29 percentage points, triphenylphosphine by +33–35 percentage points, and tetraphenyl-phosphonium chloride by +78–82 percentage points; statistically equivalent to triethyl-phosphite |
| Conditions | 5% w/w reagent in anhydrous formamide, 24 h at 20 °C, 50:1 liquor-to-wool ratio; disulfide reduction estimated amperometrically |
Why This Matters
For laboratories requiring near-quantitative disulfide bond cleavage in proteins or keratin-based substrates, DEAMP and triethyl-phosphite represent the top-tier performers from this panel, but DEAMP uniquely combines this high efficacy with the aminomethylphosphine architecture that permits subsequent protein extraction workflows.
- [1] Dedeurwaerder, R.A., Dobb, M.G. & Sweetman, B.J. (1964) Selective Extraction of a Protein Fraction from Wool Keratin. Nature, 203(4940), 48–49. DOI: 10.1038/203048a0. View Source
